FIIN-2

Description

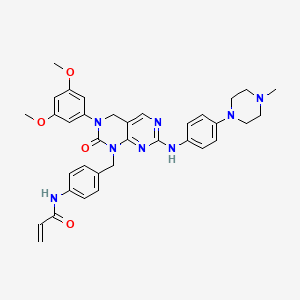

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBPRWJMHURKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FIIN-2: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant promise in overcoming resistance to first-generation FGFR inhibitors.[1][2][3][4][5][6] Its unique covalent mechanism of action and ability to bind to the inactive "DFG-out" conformation of the kinase domain confer distinct advantages in targeting both wild-type and mutant FGFRs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, kinase selectivity, and downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this important class of inhibitors.

Core Mechanism of Action: Covalent Inhibition of FGFR

This compound acts as an irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue located in the P-loop of the kinase domain.[1][2] This covalent modification is mediated by the reactive acrylamide group present in the this compound molecule.[1]

A key feature of this compound's binding is its ability to engage the kinase in the "DFG-out" conformation.[1][2] In this inactive state of the kinase, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is exploited by this compound. This binding mode allows this compound to avoid steric hindrance from gatekeeper mutations, which are a common mechanism of resistance to many kinase inhibitors.[1][2]

The covalent and "DFG-out" binding characteristics of this compound contribute to its high potency and its ability to inhibit FGFRs that have developed resistance to other inhibitors.[1]

Kinase Selectivity and Potency

This compound exhibits potent inhibitory activity against all four members of the FGFR family. In addition to its primary targets, this compound has been shown to inhibit other kinases, albeit with lower potency.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)

| Kinase Target | IC50 (nM) |

| FGFR1 | 3.1 |

| FGFR2 | 4.3 |

| FGFR3 | 27 |

| FGFR4 | 45 |

| EGFR | 204 |

Data sourced from multiple studies.[1][3][5][6]

Table 2: Cellular Antiproliferative Activity of this compound (EC50)

| Cell Line | Target Kinase | EC50 (nM) |

| Ba/F3-FGFR1 | FGFR1 | ~1-93 |

| Ba/F3-FGFR2 | FGFR2 | ~1 |

| Ba/F3-FGFR3 | FGFR3 | ~1-93 |

| Ba/F3-FGFR4 | FGFR4 | ~1-93 |

| Ba/F3-FGFR2 V564M | Mutant FGFR2 | 58 |

Data represents a range from multiple studies.[1][3]

Downstream Signaling Pathways

By inhibiting FGFR, this compound effectively blocks the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.

Furthermore, recent studies have unveiled a novel aspect of this compound's mechanism of action involving the induction of autophagy.[2] This process is mediated through the direct covalent binding and activation of AMP-activated protein kinase α1 (AMPKα1) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2]

Below is a diagram illustrating the signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the in vitro potency of this compound against a panel of kinases.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase.

-

Protocol Outline:

-

Prepare a reaction mixture containing the kinase, a FRET-labeled peptide substrate, and ATP in a suitable buffer.

-

Add serial dilutions of this compound to the reaction mixture.

-

Incubate the reaction at room temperature to allow for kinase-mediated phosphorylation.

-

Add a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

-

Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.

-

Calculate the ratio of the two emission signals to determine the extent of phosphorylation and, consequently, the inhibitory effect of this compound.

-

Plot the inhibition data against the this compound concentration to determine the IC50 value.

-

Kinase Selectivity Profiling (KinomeScan™)

This method is employed to assess the selectivity of this compound across a broad range of kinases.

-

Principle: A competition-based binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase.

-

Protocol Outline:

-

A DNA-tagged kinase is incubated with the immobilized ligand and this compound.

-

If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

The results are expressed as the percentage of the control (DMSO) signal, with a lower percentage indicating stronger binding of this compound.

-

Cellular Proliferation Assay (Ba/F3 Cells)

This cell-based assay is used to evaluate the antiproliferative activity of this compound in a cellular context.

-

Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When engineered to express a constitutively active kinase like FGFR, they become IL-3 independent, and their proliferation is driven by the expressed kinase.

-

Protocol Outline:

-

Seed Ba/F3 cells engineered to express a specific FGFR construct (wild-type or mutant) in 96-well plates in IL-3-free medium.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

-

Plot the cell viability data against the this compound concentration to determine the EC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to analyze the effect of this compound on the phosphorylation status of key proteins in the FGFR and autophagy signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (total and phosphorylated forms).

-

Protocol Outline:

-

Treat cells with this compound for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, AMPK, mTOR, LC3B, and p62.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Identification of Covalent Binding Site by Mass Spectrometry

This method is used to confirm the covalent binding of this compound and identify the specific amino acid residue it modifies.

-

Principle: The protein of interest is incubated with the covalent inhibitor, and the resulting protein-inhibitor adduct is analyzed by mass spectrometry to detect the mass shift corresponding to the inhibitor. Proteolytic digestion followed by tandem mass spectrometry (MS/MS) is then used to pinpoint the modified peptide and the specific modified residue.

-

Protocol Outline:

-

Incubate the purified kinase domain of FGFR with this compound.

-

Analyze the intact protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS) to confirm covalent modification by observing the expected mass increase.

-

Digest the protein-inhibitor complex into smaller peptides using a protease such as trypsin.

-

Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide that shows a mass shift corresponding to the adduction of this compound.

-

Fragment the modified peptide in the mass spectrometer and analyze the fragment ions to determine the exact amino acid residue that is covalently modified.

-

Mandatory Visualizations

This compound Covalent Binding Workflow

The following diagram illustrates the experimental workflow for confirming the covalent binding of this compound to its target kinase.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the FGFR family. Its unique mechanism of action, involving covalent modification of a P-loop cysteine and binding to the inactive "DFG-out" kinase conformation, enables it to overcome common resistance mechanisms. The discovery of its ability to induce autophagy via AMPK activation opens new avenues for therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of targeted cancer therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]

- 6. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

FIIN-2: A Technical Guide to its FGFR Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of FIIN-2, a next-generation irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This compound has garnered significant interest for its ability to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations. This guide details its biochemical potency, off-target activities, and the experimental methodologies used for these characterizations.

Executive Summary

This compound is a potent, ATP-competitive, irreversible inhibitor of all four FGFR family members (FGFR1-4)[1][2][3]. It forms a covalent bond with a conserved cysteine residue in the P-loop of the kinase domain[4]. Its development was driven by a structure-based drug design approach to effectively target both wild-type FGFRs and mutants that confer resistance to other clinical inhibitors[4][5]. While demonstrating potent pan-FGFR activity, this compound also exhibits a distinct selectivity profile with moderate activity against other kinases such as EGFR, SRC, and YES[6][7]. This profile makes it a critical tool for cancer research and a candidate for therapeutic development in FGFR-driven malignancies.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of kinases to establish its potency and selectivity. The data is summarized in the tables below.

Table 1: Biochemical Potency against Wild-Type FGFR Family

This table details the half-maximal inhibitory concentration (IC50) of this compound against the four wild-type FGFR isoforms.

| Kinase Target | IC50 (nM) |

| FGFR1 | 3.1 |

| FGFR2 | 4.3 |

| FGFR3 | 27 |

| FGFR4 | 45 |

| Data sourced from multiple consistent reports[1][2][3][4]. |

Table 2: Inhibitory Activity against FGFR Gatekeeper Mutants

This compound was specifically designed to overcome resistance conferred by gatekeeper mutations. This table shows its efficacy against common mutants.

| Kinase Target | IC50 (nM) | Fold change vs. WT |

| FGFR1 V561M | 89 | ~29x |

| FGFR2 V564F | 276 | ~64x |

| FGFR3 V555M | 97 | ~3.6x |

| FGFR4 V550L | 255 | ~5.7x |

| Data sourced from biochemical kinase assays[4][7]. |

Table 3: Off-Target Kinase Activity Profile

This table outlines the selectivity of this compound by presenting its activity against other notable kinases.

| Off-Target Kinase | IC50 (nM) | Notes |

| EGFR | 204 | Moderately potent inhibition[2][4]. |

| SRC | 330 | Moderate activity observed in kinase assays[7]. |

| YES | 365 | Moderate activity, similar to SRC[7]. |

| RET | 196 | Activity observed in cell-based proliferation assays[8]. |

| AMPKα1 | N/A | Identified as a novel covalent target via chemoproteomics[6][9]. |

| N/A: Specific IC50 not provided in the search results. |

Experimental Protocols & Methodologies

The quantitative data presented above were generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays (Z'-LYTE™)

The IC50 values for this compound against FGFRs and off-target kinases were often determined using established enzymatic assays, such as the Z'-LYTE™ platform[4].

Methodology:

-

Reaction Setup: Recombinant kinase domains (e.g., FGFR1, EGFR) are incubated in a kinase buffer solution.

-

Substrate Addition: A specific peptide substrate for the kinase is added to the reaction mixture.

-

Inhibitor Titration: this compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to different wells.

-

ATP Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: A development reagent containing a FRET-based peptide is added. This peptide is cleaved by proteases only if the kinase substrate has not been phosphorylated. Cleavage disrupts FRET, altering the emission ratio.

-

Data Analysis: The degree of phosphorylation is measured by reading the fluorescence emission. The results are converted to percent inhibition relative to DMSO controls, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

KinomeScan™ Selectivity Profiling (ATP-Site Competition Binding Assay)

To broadly assess kinase selectivity, this compound was profiled against a large panel of kinases using the DiscoveRX KinomeScan™ platform[4].

Methodology:

-

Kinase Immobilization: Test kinases are fused to a proprietary DNA tag and immobilized on a solid support (e.g., beads).

-

Competition Assay: The immobilized kinases are incubated with this compound at a fixed concentration (e.g., 1.0 µM) along with an ATP-site directed ligand that is also linked to the solid support[4].

-

Equilibration & Wash: The mixture is allowed to reach equilibrium. Unbound compounds are washed away.

-

Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

-

Selectivity Calculation: The results are reported as a percentage of the DMSO control. A lower score indicates stronger binding of the test compound (this compound) to the kinase, signifying inhibition. A selectivity score can be calculated based on the number of kinases bound below a certain threshold[4].

Cell-Based Proliferation Assays

The cellular potency (EC50) of this compound was evaluated using engineered Ba/F3 cells, a murine pro-B cell line that is dependent on specific cytokine signaling for survival and can be engineered to depend on the activity of a specific kinase[4][8].

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express and be dependent on a specific kinase (e.g., FGFR1, FGFR2 V564M) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates at a specified density (e.g., 1,500 cells per well)[1].

-

Inhibitor Treatment: After allowing cells to attach (if applicable), they are treated with various concentrations of this compound for a prolonged period (e.g., 72 or 96 hours)[1][9].

-

Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® reagent[1]. This reagent lyses cells and provides a substrate for luciferase, generating a light signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

EC50 Calculation: Luminescence is measured with a luminometer. The data are normalized to untreated controls, and EC50 values are determined by plotting the dose-response curve in software like GraphPad Prism[1].

Visualizations: Pathways and Workflows

FGFR Signaling Pathway and this compound Inhibition

Caption: FGFR signaling pathway activation and irreversible inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Irreversible Engagement: A Technical Guide to the Covalent Binding of FIIN-2 to FGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent inhibitor FIIN-2 and its interaction with Fibroblast Growth Factor Receptors (FGFRs). This compound is a next-generation, irreversible inhibitor designed to overcome resistance to first-generation FGFR kinase inhibitors. This document details the mechanism of action, inhibitory potency, and selectivity of this compound, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound and Covalent Inhibition of FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.[2] this compound is a potent, pan-FGFR inhibitor that distinguishes itself through its covalent binding mechanism.[3][4] Unlike reversible inhibitors, this compound forms a stable, irreversible bond with a specific cysteine residue within the ATP-binding pocket of FGFR, leading to sustained inhibition of kinase activity. This covalent modification is particularly effective against drug-resistant mutations, such as the gatekeeper mutations that confer resistance to many first-generation FGFR inhibitors.[5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against FGFR Isoforms

| FGFR Isoform | IC50 (nM) | Assay Type |

| FGFR1 | 3.1 | Z'-LYTE |

| FGFR2 | 4.3 | Z'-LYTE |

| FGFR3 | 27 | Z'-LYTE |

| FGFR4 | 45 | Z'-LYTE |

Data compiled from multiple sources.[3][6]

Table 2: Cellular Potency of this compound in FGFR-Dependent Ba/F3 Cells

| Cell Line | EC50 (nM) |

| Ba/F3-FGFR1 | Single-digit nM range |

| Ba/F3-FGFR2 | ~1 |

| Ba/F3-FGFR3 | Double-digit nM range |

| Ba/F3-FGFR4 | Double-digit nM range |

| Ba/F3-FGFR2 V564M (Gatekeeper Mutant) | 58 |

Data compiled from multiple sources.[6][7]

Table 3: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) |

| EGFR | 204 |

| SRC | 330 |

| YES | 365 |

Data compiled from multiple sources.[7][8]

Mechanism of Covalent Binding and Downstream Signaling

This compound's mechanism of action involves a targeted covalent attack on a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain.[6][9] This is achieved through a Michael addition reaction initiated by the acrylamide "warhead" of this compound.

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. theraindx.com [theraindx.com]

- 3. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae [jove.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pnas.org [pnas.org]

- 6. Z'-LYTE 激酶检测试剂盒 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors – Dana Farber PLGA [danafarberplga.org]

- 9. invivobiosystems.com [invivobiosystems.com]

The Structure-Activity Relationship of FIIN-2: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its unique covalent mechanism of action allows it to overcome common resistance mechanisms to traditional ATP-competitive inhibitors, making it a valuable tool for cancer research and a promising scaffold for the development of next-generation targeted therapies. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, kinase selectivity, and the structural features that govern its potent inhibitory activity. Furthermore, this document outlines detailed protocols for key experiments used to characterize this compound and its analogs, presents quantitative data in a structured format, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Concepts of this compound Structure-Activity Relationship

Chemical Structure and Mechanism of Covalent Inhibition

This compound was developed through a structure-based drug design approach. It possesses a pyrimido[4,5-d]pyrimidinone core and is distinguished by a 4-acrylamidebenzyl group. This acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive state. The crystal structure of the FGFR4 kinase domain in complex with this compound has revealed that it binds to the kinase in a "DFG-out" conformation, a feature that allows it to avoid steric hindrance from gatekeeper mutations that confer resistance to other FGFR inhibitors.[3]

Kinase Selectivity and Off-Target Effects

This compound is a pan-FGFR inhibitor, demonstrating potent activity against all four members of the FGFR family. In addition to its on-target activity, this compound has been shown to inhibit other kinases, including the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), and Tyrosine-protein kinase Yes (YES).[2][3] More recently, integrative multi-omics approaches have identified AMP-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound.[3][4] this compound covalently modifies Cys185 of AMPKα1, leading to its activation and the subsequent induction of autophagy.[3][4] This finding highlights the importance of comprehensive profiling to understand the full spectrum of a covalent inhibitor's biological activity.

Analogs and SAR Insights

The development of this compound and its analogs has provided valuable insights into its SAR.

-

FIIN-1: A precursor to this compound, FIIN-1 features a 3-acrylamidebenzyl group. While also a covalent inhibitor, the alteration in the position of the acrylamide group in this compound (to the 4-position) modified its selectivity profile.

-

FIIN-3: This analog also has a 4-acrylamidebenzyl group but possesses a different core scaffold compared to this compound. FIIN-3 exhibits potent inhibition of both FGFR and EGFR.

-

FRIN-2 and FRIN-3: These are the non-covalent counterparts of this compound and FIIN-3, respectively, where the reactive acrylamide is replaced with a non-reactive propionamide. The significantly reduced potency of these reversible inhibitors underscores the critical contribution of the covalent bond to the high potency of this compound and FIIN-3.

The comparative analysis of these analogs demonstrates that both the core structure and the positioning of the reactive acrylamide group are crucial determinants of potency and selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its analogs against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | EGFR |

| This compound | 3.1 | 4.3 | 27 | 45 | 204 |

| FIIN-3 | 13 | 21 | 31 | 35 | 43 |

Table 2: Cellular Proliferative Activity (EC50, nM) in Ba/F3 Cells

| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | FGFR2 (V564M) |

| This compound | 1-93 | ~1 | 1-93 | 1-93 | 58 |

| FIIN-3 | 1-41 | ~1 | 1-41 | 1-41 | 64 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Z'-LYTE™ Kinase Assay

This biochemical assay is used to determine the in vitro inhibitory activity of compounds against purified kinases.

-

Principle: The assay employs a FRET-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[5][6]

-

Protocol:

-

Prepare a kinase reaction mixture containing the specific FGFR enzyme, a FRET-labeled peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

Add serial dilutions of the test compound (e.g., this compound) to the kinase reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Add a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

-

Incubate for 1 hour at room temperature.

-

Measure the fluorescence emission at two wavelengths (e.g., coumarin at 445 nm and fluorescein at 520 nm) using a fluorescence plate reader.

-

Calculate the emission ratio and determine the percent inhibition relative to a DMSO control. IC₅₀ values are calculated by fitting the data to a dose-response curve.

-

LanthaScreen® Eu Kinase Binding Assay

This assay is used to measure the binding affinity of inhibitors to kinases.

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[1][3][7][8]

-

Protocol:

-

Prepare a mixture of the kinase (e.g., FGFR2) and a europium-labeled anti-tag antibody in kinase buffer.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase/antibody mixture to the wells.

-

Add a fluorescently labeled tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor).

-

Incubate the plate for 1 hour at room temperature.

-

Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor™ 647 acceptor.

-

The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. IC₅₀ values are determined from the dose-response curve.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the effect of inhibitors on the proliferation of cancer cell lines.

-

Principle: This is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][10][11]

-

Protocol:

-

Seed cells (e.g., FGFR-dependent cancer cell lines) in a 96-well opaque-walled plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent directly to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the number of viable cells. EC₅₀ values are calculated from the dose-response curve.

-

Activity-Based Protein Profiling (ABPP) for Target Identification

This chemoproteomic approach is used to identify the cellular targets of covalent inhibitors.[4][12]

-

Principle: A chemical probe derived from the inhibitor (e.g., a this compound probe with a clickable tag) is used to covalently label its protein targets in a complex proteome. The labeled proteins are then enriched and identified by mass spectrometry.

-

Protocol:

-

Synthesize a chemical probe of this compound containing a reporter tag (e.g., an alkyne group for click chemistry).

-

Treat cells (e.g., hepatocellular carcinoma cells) with either DMSO (control) or the this compound probe. For competitive profiling, pre-treat cells with this compound before adding the probe.

-

Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Elute the enriched proteins and digest them with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

-

Western Blotting for FGFR Signaling Pathway Analysis

This technique is used to assess the effect of inhibitors on the phosphorylation status of key proteins in a signaling pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the protein of interest and its phosphorylated form.

-

Protocol:

-

Treat cells with the inhibitor (e.g., this compound) for a specified time, followed by stimulation with a growth factor (e.g., FGF) if necessary.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR, and downstream signaling proteins like AKT and MAPK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.

Caption: this compound inhibits the FGFR signaling pathway.

Caption: this compound activates AMPKα1, leading to autophagy.

Caption: Workflow for Activity-Based Protein Profiling.

Conclusion

This compound represents a significant advancement in the development of FGFR inhibitors. Its covalent mechanism of action provides high potency and the ability to overcome resistance, while its off-target activities, particularly the activation of AMPKα1, reveal complex biological effects that warrant further investigation. The structure-activity relationships derived from this compound and its analogs offer a clear roadmap for the design of more selective and potent covalent inhibitors. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating further exploration of covalent inhibitors as therapeutic agents.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 10. promegaconnections.com [promegaconnections.com]

- 11. ch.promega.com [ch.promega.com]

- 12. researchgate.net [researchgate.net]

FIIN-2: A Comprehensive Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor that covalently targets a conserved cysteine residue in the P-loop of FGFRs 1, 2, 3, and 4.[1] Its mechanism of action extends beyond FGFR inhibition, demonstrating a complex interplay with other signaling networks. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: FGFR Inhibition

This compound exerts its primary anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of all four FGFR family members. This covalent interaction effectively blocks the ATP-binding pocket, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Quantitative Inhibition Profile

The inhibitory potency of this compound against the wild-type FGFR family and key off-targets has been determined through various biochemical and cellular assays.

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| FGFR1 | Biochemical (Z'-lyte) | 3.1 | [1] |

| FGFR2 | Biochemical (Z'-lyte) | 4.3 | [1] |

| FGFR3 | Biochemical (Z'-lyte) | 27 | [1] |

| FGFR4 | Biochemical (Z'-lyte) | 45 | [1] |

| FGFR1 (V561M Gatekeeper Mutant) | Biochemical (Z'-lyte) | 89 | |

| FGFR2 (V564M Gatekeeper Mutant) | Cellular (Ba/F3 proliferation) | 58 | [2] |

| EGFR | Biochemical (Z'-lyte) | 204 | [1][2] |

| SRC | Kinase Assay | Potent Inhibition (Qualitative) | [3] |

| YES | Kinase Assay | Potent Inhibition (Qualitative) | [3] |

Canonical FGFR Downstream Signaling Pathways Modulated by this compound

The inhibition of FGFR by this compound leads to the downregulation of several critical signaling pathways involved in cell proliferation, survival, and differentiation.

RAS/RAF/MEK/MAPK Pathway

The MAPK pathway is a central regulator of cell proliferation. This compound effectively suppresses this pathway by inhibiting FGFR-mediated activation of FRS2, which in turn prevents the recruitment of the GRB2-SOS complex and subsequent activation of RAS and ERK.

References

FIIN-2: A Technical Guide on its Effects on the MAPK and AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-2 is a potent, irreversible, covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant anti-proliferative activity in various cancer models, including those resistant to first-generation FGFR inhibitors.[1][2] Its primary mechanism involves the inhibition of FGFR tyrosine kinases, which are critical nodes in signaling cascades that drive tumor growth and survival.[3][4] Aberrant FGFR signaling is a key oncogenic driver in numerous malignancies, leading to the activation of downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][5][6] This guide provides an in-depth technical overview of this compound, focusing on its specific effects on the MAPK and AKT signaling cascades, its quantitative inhibitory profile, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions.

Mechanism of Action: On-Target and Off-Target Effects

This compound exerts its primary therapeutic effect by targeting the ATP-binding pocket of FGFRs. As a covalent inhibitor, it forms an irreversible bond with a conserved cysteine residue within the P-loop of the kinase domain (Cys477 in FGFR4), locking the kinase in an inactive "DFG-out" conformation.[3][7] This covalent binding is crucial for its ability to overcome resistance conferred by "gatekeeper" mutations (e.g., V561M in FGFR1, V564M in FGFR2) that sterically hinder the binding of reversible inhibitors.[1][4]

By inhibiting FGFR autophosphorylation, this compound effectively blocks the recruitment and phosphorylation of immediate downstream adaptors like FRS2 (FGFR Substrate 2).[1][8] This upstream blockade prevents the subsequent activation of the two major downstream signaling axes:

-

MAPK Pathway: Inhibition of FRS2 phosphorylation prevents the recruitment of the Grb2/SOS complex, thereby blocking RAS activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK1/2.[9] The result is a dose-dependent reduction in ERK1/2 phosphorylation.[1]

-

AKT Pathway: The PI3K/AKT pathway is also a critical effector of FGFR signaling. This compound-mediated inhibition of FGFR leads to a corresponding decrease in the phosphorylation and activation of AKT.[1][3]

Beyond its primary targets, this compound exhibits a degree of polypharmacology. It has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR) and SRC family kinases.[3][10] More recently, integrative multi-omics approaches have identified AMP-activated protein kinase α1 (AMPKα1) as a novel, direct off-target of this compound.[3] this compound covalently binds to Cys185 of AMPKα1, leading to its activation.[3] This activation of AMPK can, in turn, inhibit the mTOR pathway, which is a key downstream component of the PI3K/AKT signaling cascade, potentially contributing to the anti-tumor effects of this compound.[3]

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and cellular potencies (EC₅₀).

Table 1: Biochemical Inhibitory Activity of this compound against Target Kinases

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| FGFR1 | 3.1 | Cell-free | [11][12] |

| FGFR2 | 4.3 | Cell-free | [11][12] |

| FGFR3 | 27 | Cell-free | [11][12] |

| FGFR4 | 45 | Cell-free | [11][12] |

| FGFR1 (V561M Gatekeeper Mutant) | 89 | Biochemical | [1] |

| EGFR | 204 | Z'-Lyte Assay |[13] |

Table 2: Cellular Anti-proliferative Activity (EC₅₀) of this compound

| Cell Line | Cellular Context | EC₅₀ (nM) | Reference |

|---|---|---|---|

| Ba/F3 (FGFR1-dependent) | Wild-Type | 1 | [14] |

| Ba/F3 (FGFR2-dependent) | Wild-Type | ~1 | [1] |

| Ba/F3 (FGFR2 V564F Gatekeeper Mutant) | Mutant | 58 | [14] |

| Ba/F3 (EGFR vIII) | EGFR-dependent | 506 | [1] |

| RT112 (Bladder Cancer) | FGFR3/TACC3 Fusion | Potent Inhibition |[1] |

Table 3: Effect of this compound on Downstream Signaling Phosphorylation

| Cell Line | Target Protein | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Tel/FGFR2 V564M Ba/F3 | p-FGFR2 | 300 nM | Complete Inhibition | [1] |

| Tel/FGFR2 V564M Ba/F3 | p-FRS2 | 300 nM | Complete Inhibition | [1] |

| Tel/FGFR2 V564M Ba/F3 | p-AKT | 300 nM | Complete Inhibition | [1] |

| Tel/FGFR2 V564M Ba/F3 | p-ERK1/2 | 300 nM | Complete Inhibition | [1] |

| Hep3B & Huh7 (HCC) | p-MAPK | Concentration-dependent | Inhibition | [3] |

| Hep3B & Huh7 (HCC) | p-AKT | Concentration-dependent | Inhibition |[3] |

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the molecular interactions and experimental logic central to understanding this compound's effects.

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 13. graylab.stanford.edu [graylab.stanford.edu]

- 14. medchemexpress.com [medchemexpress.com]

FIIN-2 in Cancer Cell Line Studies: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FIIN-2, a next-generation irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for its application in cancer cell line studies. This document details its mechanism of action, inhibitory activity, and the experimental protocols necessary for its evaluation.

Core Concepts and Mechanism of Action

This compound is a potent, pan-FGFR inhibitor that has demonstrated significant efficacy against both wild-type and drug-resistant FGFR mutations in various cancer cell lines.[1][2] Developed through structure-based drug design, this compound distinguishes itself from first-generation FGFR inhibitors by its ability to overcome resistance conferred by gatekeeper mutations in the ATP-binding pocket of the kinase domain.[1][3]

The primary mechanism of action for this compound involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[4][5] This irreversible binding locks the kinase in an inactive "DFG-out" conformation, effectively halting downstream signaling.[4] Beyond its primary targets, this compound has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR) and has identified off-target effects on kinases such as SRC and YES.[1][4] A notable non-FGFR target is the AMP-activated protein kinase α1 (AMPKα1), where this compound binding at Cys185 can induce autophagy in cancer cells.[4]

Signaling Pathways Modulated by this compound

This compound primarily targets the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways. By irreversibly inhibiting FGFRs, this compound effectively blocks these downstream signals, leading to anti-proliferative and pro-apoptotic effects in FGFR-dependent cancer cells.

Furthermore, the off-target activity of this compound on AMPKα1 introduces an additional layer of complexity to its mechanism of action. Activation of the AMPK pathway can lead to the inhibition of mTOR, a key regulator of cell growth and proliferation, and the induction of autophagy.[4] This dual effect on both a primary oncogenic driver pathway and a critical metabolic signaling node highlights the multifaceted impact of this compound on cancer cell biology.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound across various FGFR isoforms and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 3.1 | Z'-lyte | [1] |

| FGFR2 | 4.3 | Z'-lyte | [1] |

| FGFR3 | 27 | Z'-lyte | [1] |

| FGFR4 | 45 | Z'-lyte | [1] |

| FGFR1 V561M | 89 | Z'-lyte | [1] |

| EGFR | 204 | Z'-lyte | [1] |

Table 2: Anti-proliferative Activity of this compound in FGFR-Dependent Cell Lines

| Cell Line | Cancer Type | FGFR Status | EC50 (nM) | Reference |

| Ba/F3-FGFR1 | Murine pre-B cell | Wild-type | 93 | [2] |

| Ba/F3-FGFR2 | Murine pre-B cell | Wild-type | 1 | [1] |

| Ba/F3-FGFR3 | Murine pre-B cell | Wild-type | 10 | [1] |

| Ba/F3-FGFR4 | Murine pre-B cell | Wild-type | 10 | [1] |

| Ba/F3-FGFR2 V564M | Murine pre-B cell | Gatekeeper Mutant | 58 | [1] |

| H2077 | Lung Cancer | FGFR1 Amplification | - | [1] |

| H1581 | Lung Cancer | FGFR1 Amplification | - | [1] |

| RT112 | Bladder Cancer | FGFR3/TACC3 Fusion | Potent Inhibition | [1] |

| A2780 | Ovarian Carcinoma | FGFR4 Dependent | Potent Inhibition | [1] |

| 4T1 | Breast Cancer | pan-FGFR Dependent | Potent Inhibition | [1] |

| LNCaP | Prostate Cancer | FGFR Signaling | ~3 µM (growth inhibition) | [6] |

| VCaP | Prostate Cancer | FGFR Signaling | <3 µM (growth inhibition) | [6] |

| CWR-R1 | Prostate Cancer | FGFR Signaling | ~3 µM (growth inhibition) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound in cancer cell lines.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability by quantifying ATP, an indicator of metabolically active cells.

References

- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 4. OUH - Protocols [ous-research.no]

- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 6. ch.promega.com [ch.promega.com]

FIIN-2: A Covalent Inhibitor for Overcoming FGFR Resistance Mutations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FIIN-2, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It is designed to be a comprehensive resource for researchers studying FGFR signaling, particularly in the context of acquired resistance to cancer therapies. This document details the mechanism of action of this compound, its efficacy against clinically relevant resistance mutations, and provides detailed protocols for key experimental assays.

Introduction to FGFR and Acquired Resistance

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic aberrations such as mutations, amplifications, and translocations in FGFR genes can lead to constitutive activation of the pathway, driving the growth of various cancers.[1] Consequently, FGFR inhibitors have emerged as promising targeted therapies.

However, the long-term efficacy of first-generation, reversible FGFR inhibitors is often limited by the emergence of acquired resistance.[3] A common mechanism of resistance is the development of secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations.[3][4] These mutations are located in the ATP-binding pocket and sterically hinder the binding of conventional inhibitors, rendering them ineffective.

This compound: A Covalent Pan-FGFR Inhibitor

This compound is a potent and irreversible pan-FGFR inhibitor designed to overcome the challenge of acquired resistance.[5][6] Developed through structure-based drug design, this compound covalently modifies a conserved cysteine residue within the ATP-binding pocket of FGFRs.[3] This irreversible binding mode allows this compound to maintain potent inhibition against FGFR kinases harboring gatekeeper mutations that confer resistance to reversible inhibitors.[3][7]

Mechanism of Action

This compound's mechanism of action is characterized by its covalent interaction with the target kinase. The acrylamide warhead of this compound forms a covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[7] This irreversible binding locks the kinase in an inactive state. A notable feature of this compound is its ability to bind to the "DFG-out" conformation of the kinase, an inactive state that is not typically targeted by many kinase inhibitors.[3][7] This distinct binding mode contributes to its ability to inhibit gatekeeper mutant kinases.

Quantitative Data: Potency of this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against wild-type FGFRs and clinically relevant mutants.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This compound exhibits low nanomolar IC50 values against the FGFR family.

| Target Kinase | This compound IC50 (nM) | Reference |

| FGFR1 | 3.1 | [6] |

| FGFR2 | 4.3 | [6] |

| FGFR3 | 27 | [6] |

| FGFR4 | 45 | [6] |

| EGFR | 204 | [7] |

Cellular Potency (EC50)

The half-maximal effective concentration (EC50) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Cellular potency was assessed using Ba/F3 cells engineered to be dependent on specific FGFR kinase activity for proliferation.

| Cell Line (Expressing) | This compound EC50 (nM) | Reference |

| Ba/F3 (FGFR1) | single-digit nM range | [7] |

| Ba/F3 (FGFR2) | ~1 | [7] |

| Ba/F3 (FGFR3) | single- to double-digit nM range | [7] |

| Ba/F3 (FGFR4) | single- to double-digit nM range | [7] |

| Ba/F3 (FGFR2 V564M Gatekeeper Mutant) | 58 | [7] |

FGFR Signaling Pathway

This compound exerts its effect by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of multiple downstream pathways that drive cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay biochemically quantifies the inhibitory effect of a compound on the kinase activity of a purified enzyme.

Materials:

-

Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

-

Z'-LYTE™ Kinase Assay Kit (or similar, such as ADP-Glo™).

-

Peptide substrate specific for the FGFR kinase.

-

ATP.

-

This compound, serially diluted in DMSO.

-

Assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well assay plates.

-

Plate reader capable of fluorescence or luminescence detection.

Procedure:

-

Prepare a 3X solution of the test compound (this compound) in the assay buffer.

-

Prepare a 3X solution of the FGFR kinase and the peptide substrate in the assay buffer.

-

Prepare a 3X solution of ATP in the assay buffer.

-

In a 384-well plate, add 5 µL of the compound solution to each well.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and develop the signal according to the kinase assay kit manufacturer's instructions (e.g., by adding a development reagent that detects the phosphorylated substrate).

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Ba/F3 Cell Proliferation Assay

This cell-based assay determines the effect of a compound on the proliferation of cells that are dependent on FGFR signaling for survival.

Materials:

-

Ba/F3 cells stably transfected to express the wild-type or mutant FGFR of interest.

-

Growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

-

Assay medium (growth medium without IL-3).

-

This compound, serially diluted in DMSO.

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Luminometer.

Procedure:

-

Culture the Ba/F3-FGFR cells in growth medium containing IL-3.

-

Harvest the cells and wash them twice with assay medium to remove any residual IL-3.

-

Resuspend the cells in assay medium at a density of approximately 30,000 cells per 150 µL.

-

Plate 150 µL of the cell suspension into each well of a 96-well plate.

-

Add the serially diluted this compound to the wells (typically in a volume of 1-2 µL). Include DMSO-only controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration and determine the EC50 value.

Cellular FGFR Phosphorylation Assay (Western Blot)

This assay is used to confirm that the inhibitor blocks the autophosphorylation of FGFR in a cellular context.

Materials:

-

Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

This compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, and an antibody for a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

If the cell line requires ligand stimulation, add FGF ligand for a short period (e.g., 15 minutes) before harvesting.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-FGFR and loading control antibodies to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel FGFR inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the development of therapies targeting FGFR-driven cancers. Its covalent mechanism of action allows for potent and sustained inhibition of both wild-type and drug-resistant mutant FGFR kinases. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize and study this compound in their investigations of FGFR biology and the mechanisms of therapeutic resistance. The methodologies and data presented herein serve as a valuable resource for the continued development of next-generation kinase inhibitors.

References

- 1. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

FIIN-2: A Technical Guide to a Covalent Chemical Probe for Fibroblast Growth Factor Receptors (FGFR)

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a variety of human cancers.[2][3] This has established the FGFRs as critical therapeutic targets. FIIN-2 is a next-generation, irreversible inhibitor designed as a potent and selective chemical probe to investigate FGFR signaling and to overcome common mechanisms of clinical resistance.[4][5]

Developed through structure-based drug design, this compound distinguishes itself as a covalent inhibitor that can potently suppress the activity of both wild-type (WT) FGFRs and clinically relevant mutants that are resistant to first-generation, reversible inhibitors.[4][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, biochemical and cellular profiles, and detailed experimental protocols for its application in research settings.

Mechanism of Action: Covalent Inhibition

This compound is an ATP-competitive inhibitor that covalently modifies a specific cysteine residue located in the P-loop of the FGFR kinase domain.[4][6] This irreversible binding is achieved through a reactive acrylamide group on the this compound molecule.[3][4]

Key features of its mechanism include:

-

Irreversible Binding: The formation of a covalent bond leads to sustained and potent inhibition of kinase activity. Washout experiments have demonstrated that this compound maintains its inhibitory effect on FGFR autophosphorylation long after the compound is removed from the extracellular medium, a hallmark of covalent targeting.[4]

-

Unique "DFG-out" Conformation: X-ray crystallography has revealed that this compound binds to FGFR4 in an unexpected "DFG-out" conformation.[4][5] This is significant because this conformation is typically induced by a different class of inhibitors and allows this compound to effectively avoid the steric hindrance that arises from gatekeeper mutations, which are a primary source of acquired resistance to other FGFR inhibitors.[4][7]

Below is a diagram illustrating the covalent inhibition mechanism.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FIIN-2 in Cell Culture

Introduction

FIIN-2 is a potent, next-generation, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It was developed through structure-based drug design to overcome clinical resistance to first-generation FGFR inhibitors, which is often caused by mutations in the "gatekeeper" residue of the kinase domain.[4][5] this compound forms a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs, leading to sustained inhibition of receptor signaling.[4][6] These characteristics make it a valuable tool for cancer research, particularly for studying cancers dependent on FGFR signaling and for investigating mechanisms of drug resistance.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[7] Its structure includes an acrylamide group that acts as an electrophilic "warhead," which covalently modifies a non-catalytic cysteine residue present in the P-loop of FGFRs (e.g., Cys488 in FGFR1).[4][6] This irreversible binding locks the kinase in an inactive state, blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways.[4][8][9] This mechanism allows this compound to potently inhibit both wild-type FGFRs and clinically relevant gatekeeper mutants.[4][7] Recent studies have also identified AMPKα1 as a novel off-target of this compound, where it binds to Cys185 and activates the AMPK pathway, potentially contributing to its anti-tumor effects.[10][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 10. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for FIIN-2 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and working concentrations for the use of FIIN-2, a potent and irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, in various in vitro assays. This compound is a valuable tool for studying FGFR signaling and for the development of novel cancer therapeutics.[1][2][3]

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of this compound in key in vitro experiments.

Table 1: Biochemical Kinase Inhibition

| Target | IC₅₀ (nM) | Assay System |

| FGFR1 | 3.09 - 3.1 | Z'-Lyte, TR-FRET-based kinase binding assay |

| FGFR2 | 4.3 | Z'-Lyte, TR-FRET-based kinase binding assay |

| FGFR3 | 27 | Z'-Lyte, TR-FRET-based kinase binding assay |

| FGFR4 | 45 - 45.3 | Z'-Lyte, TR-FRET-based kinase binding assay |

| EGFR | 204 | Z'-Lyte assay |

| SRC | 330 | In vitro kinase assay |

| YES | 365 | In vitro kinase assay |

Data compiled from multiple sources.[1][2][4][5]

Table 2: Cellular Proliferation Inhibition

| Cell Line | EC₅₀ | Assay Type | Incubation Time |

| Ba/F3 (FGFR1-4 dependent) | 1 - 93 nM | MTS Assay, CellTiter-Glo | 72 - 96 hours |

| NCI-H2077, NCI-H1581 | Varies | CellTiter-Glo | 96 hours |

| H520, Kato III, AN3CA | Varies | CellTiter-Glo | 96 hours |

| RT112, A2780, 4T1, SKOV-3 | Varies | CellTiter-Glo | 96 hours |

| Hep3B, Huh7 | Varies | CCK-8 Assay | 72 hours |

| CWR-R1 | ~3 µM | CellTiter-Glo 2.0 | 72 hours |

| VCaP | < 3 µM | CellTiter-Glo 2.0 | 72 hours |

Data compiled from multiple sources.[1][2][4][6][7]

Signaling Pathway

This compound is an irreversible inhibitor of FGFRs, acting by covalently binding to a conserved cysteine residue in the P-loop of the kinase domain.[8][9] This binding is ATP-competitive and effectively blocks the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[4][9][10] The primary pathways inhibited by blocking FGFR are the RAS-MAPK-ERK and PI3K-AKT pathways.[8][10][11][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graylab.stanford.edu [graylab.stanford.edu]

- 5. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of FIIN-2 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FIIN-2 is a potent and irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor with IC50 values of 3.09 nM, 4.3 nM, 27 nM, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively[1][2]. It has demonstrated efficacy in overcoming resistance to first-generation FGFR inhibitors, making it a valuable tool in cancer research and drug development[2]. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental results.

This compound Signaling Pathway Inhibition:

This compound exerts its biological activity by covalently binding to a cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition of their kinase activity. This blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for preparing accurate stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 634.73 g/mol | [1][3][4] |

| Solubility in DMSO | ≥10 mg/mL to ≥100 mg/mL | [1][3][5][6] |

| Appearance | White to off-white solid | [3] |

| Storage of Powder | -20°C for up to 3 years | [1][3] |

| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [3] |

Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. It is highly soluble, with reported values ranging from 10 mg/mL to as high as 100 mg/mL[1][3][5]. For practical purposes, preparing a stock solution in the range of 10-50 mM is common. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of this compound[1][3].

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Pre-weighing Preparations:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Ensure that the DMSO is anhydrous and has been stored properly to prevent water absorption.

-

-

Weighing this compound Powder:

-

Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.35 mg of this compound (Calculation: 634.73 g/mol * 0.010 mol/L * 0.001 L = 0.0063473 g = 6.35 mg).

-

-

Dissolving in DMSO:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution[3].

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes[1][3].

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[3].

-

Workflow for Preparing this compound Stock Solution:

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

FIIN-2 solubility and stability in media

Audience: Researchers, scientists, and drug development professionals.

Introduction

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor. It covalently binds to a conserved cysteine residue within the P-loop of the kinase domain of FGFRs, leading to the inhibition of their activity.[1][2] this compound has demonstrated efficacy against wild-type FGFRs and has been shown to overcome resistance conferred by gatekeeper mutations that affect the activity of first-generation FGFR inhibitors.[3] In addition to its primary targets, this compound has been observed to moderately inhibit other kinases such as the epidermal growth factor receptor (EGFR), Src, and YES.[1][4] Recent studies have also identified AMP-activated protein kinase α1 (AMPKα1) as a novel direct target, through which this compound can induce autophagy.[1][4]